Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 171364-80-0) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its molecular formula is C₁₄H₁₉BO₄, with a molecular weight of 262.11 g/mol . Structurally, it consists of a benzoate moiety substituted at the para position with a pinacol-protected boronic ester group. The ester group (-COOCH₃) enhances electron-withdrawing effects, facilitating transmetallation in palladium-catalyzed reactions .
This compound is synthesized via palladium-catalyzed borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron (B₂pin₂), achieving yields up to 78% under optimized conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and dioxane/water solvent) . Its applications span pharmaceuticals, materials science, and bioresponsive drug delivery systems, where it serves as a key intermediate for biaryl synthesis .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZEQZILPXYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378500 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171364-80-0 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Conventional Cross-Coupling with Bis(pinacolato)diboron
The most widely reported synthesis involves reacting methyl 4-bromobenzoate with bis(pinacolato)diboron (B2Pin2) under palladium catalysis. A representative procedure from specifies:
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Reagents : Methyl 4-bromobenzoate (10 mmol), B2Pin2 (12 mmol), potassium acetate (40 mmol).
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Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (0.5 mol%).
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Conditions : Dioxane solvent at 85°C for 12 hours under nitrogen.
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Yield : 86% after column chromatography (petroleum ether:methylene chloride = 3:1).
This method leverages the stability of the ferrocene-derived catalyst to achieve high conversion rates. The role of potassium acetate as a base is critical for transmetallation, facilitating boron transfer to the aryl bromide.
Alternative Catalytic Systems
Recent work in explores Pd2dba3 (palladium bis(dibenzylideneacetone)) with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in choline chloride/glycerol (ChCl/Gly) eutectic solvents. Key parameters include:
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Catalyst Loading : 2 mol% Pd2dba3, 4 mol% XPhos.
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Solvent : ChCl/Gly (1:2 molar ratio), enabling homogeneous mixing at 80°C.
Eutectic solvents reduce reliance on volatile organic compounds (VOCs), aligning with green chemistry principles. Comparative data (Table 1) highlights the efficiency of this approach.
Table 1: Comparison of Catalytic Systems
| Parameter | Ferrocene-Pd System | Pd2dba3/XPhos |
|---|---|---|
| Catalyst Cost | Moderate | High |
| Reaction Time | 12 hours | 1–6 hours |
| Solvent | Dioxane | ChCl/Gly |
| Yield | 86% | 74–89% |
| Temperature | 85°C | 80°C |
Optimization Strategies for Scalability
Solvent and Temperature Effects
Dioxane remains the solvent of choice for its ability to dissolve both aryl halides and boron reagents. However, elevated temperatures (>90°C) risk ester group degradation, as evidenced by byproduct formation in prolonged reactions. In contrast, ChCl/Gly mixtures stabilize reactive intermediates, permitting lower temperatures (80°C) without compromising yield.
Base Selection
Potassium acetate outperforms carbonate bases (e.g., K2CO3) by minimizing side reactions. Its weak basicity prevents hydrolysis of the methyl ester moiety, a common issue in strongly alkaline conditions.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: While the compound is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as inhibitors or activators of specific biological pathways. It is also used in the development of fluorescent probes for imaging applications .
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic materials. Its role in the production of pharmaceuticals and agrochemicals is also significant .
Mechanism of Action
The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of boronate esters allows for tailored reactivity in organic synthesis. Below is a comparative analysis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with analogous compounds:
Structural and Functional Variations
Reactivity and Stability
- Electronic Effects: The para-substituted ester group in the parent compound enhances electrophilicity, improving transmetallation efficiency compared to electron-donating substituents (e.g., methyl or amino groups) .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-methyl) exhibit reduced coupling yields due to steric clashes with the palladium catalyst .
- Solubility: Trifluoromethyl-substituted analogs (e.g., CF₃ at position 5) show increased lipophilicity, enhancing solubility in nonpolar solvents .
- Bioresponsive Applications: Amino-substituted variants (e.g., 2-amino) enable pH-sensitive drug release via boronate-to-amine interactions , while ROS-responsive derivatives (e.g., NBC-modified proteins) leverage boronate oxidation for targeted therapy .
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative known for its applications in organic synthesis and potential biological activities. This compound's unique structure allows it to participate in various chemical reactions while also exhibiting significant biological interactions.
Chemical Structure and Properties
- Molecular Formula : CHBO
- Molecular Weight : 262.11 g/mol
- Physical State : Solid at room temperature
- Purity : >98% (GC)
The biological activity of this compound is primarily attributed to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzymatic activities and influence various biological processes. This property makes them valuable in drug design and development.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of glycosidases and other enzymes. The boronic acid group can interact with the active sites of these enzymes, leading to inhibition.
- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. For instance, research has shown that borylated compounds can inhibit the proliferation of certain cancer cells by interfering with metabolic pathways.
- Drug Discovery : Its structural characteristics allow it to serve as a scaffold for the development of novel pharmaceuticals targeting various diseases, including metabolic disorders and cancers.
Case Studies and Research Findings
Several studies have explored the biological activity of boronic acid derivatives similar to this compound:
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves:
- Boronic Acid Formation : Starting from benzoic acid derivatives.
- Methylation : Using methyl iodide or similar reagents.
- Purification : Through recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of aryl halides with pinacol boronic esters. For example, methyl 4-bromobenzoate can react with bis(pinacolato)diboron under inert conditions . Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and coupling efficiency, X-ray crystallography for stereochemical analysis (e.g., bond angles in the dioxaborolane ring), and FT-IR to assess vibrational modes of the ester and boronate groups .
Q. What storage conditions are critical to maintain the stability of this boronate ester?
- Methodological Answer : The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., sealed with desiccants like molecular sieves) in a dry, inert atmosphere (argon or nitrogen). Prolonged exposure to air can lead to hydrolysis of the boronate ester, forming the corresponding boronic acid. Storage temperatures should not exceed 25°C , and the compound should be shielded from direct light to prevent photodegradation .
Advanced Research Questions
Q. How can this compound be optimized for palladium-catalyzed cross-coupling reactions, and what are common pitfalls in reaction scalability?
- Methodological Answer : Key optimization parameters include:
- Ligand selection : Bulky ligands (e.g., SPhos) enhance stability of the palladium intermediate, reducing protodeboronation side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility, but may require degassing to prevent catalyst oxidation.
- Temperature control : Reactions often proceed at 60–80°C ; excessive heat accelerates boronate decomposition.
Scalability challenges include heterogeneity in mixing (addressed via sonication) and residual palladium removal (e.g., using thiourea-functionalized resins) .
Q. What analytical strategies are recommended to assess purity and structural fidelity when commercial sources lack validated data?
- Methodological Answer : Researchers should employ a multi-technique approach:
- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., boronic acids).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₅H₂₁BO₄).
- Comparative NMR : Cross-references chemical shifts with structurally analogous compounds (e.g., methyl 3-(pinacolatoboryl)benzoate) to validate substituent positions .
Q. How does the steric profile of the pinacol boronate group influence reactivity in meta-selective C–H borylation reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group introduces steric hindrance that directs regioselectivity. In meta-borylation of benzylamine derivatives, the bulky pinacol group prevents ortho/para coordination, favoring meta activation via a palladium-mediated pathway. Computational studies (DFT) suggest that steric repulsion between the methyl groups and the substrate backbone governs this selectivity .
Q. What considerations are critical when integrating this compound into ROS-responsive drug delivery systems?
- Methodological Answer : The boronate ester undergoes H₂O₂-mediated oxidation in high-ROS environments (e.g., tumor cells), releasing active drug moieties. Key design factors include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
